molecular formula C8H8O3 B016583 3-Hydroxyphenylacetic acid CAS No. 621-37-4

3-Hydroxyphenylacetic acid

Cat. No. B016583
CAS RN: 621-37-4
M. Wt: 152.15 g/mol
InChI Key: FVMDYYGIDFPZAX-UHFFFAOYSA-N
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Description

3-Hydroxyphenylacetic acid is a compound with significant interest in various fields of scientific research due to its structural and functional properties. It serves as a monomer in the synthesis of polymeric films through electropolymerization, which are utilized for the immobilization of biomolecules in electrochemical biosensors (Ferreira et al., 2012).

Synthesis Analysis

The synthesis of 3-Hydroxyphenylacetic acid derivatives and related compounds has been explored through various chemical processes. For example, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid was synthesized from 4-methylsalicylic acid through a series of reactions including esterification and etherification, demonstrating the versatility of synthetic approaches for derivatives of 3-Hydroxyphenylacetic acid (W. Mi, 2006).

Molecular Structure Analysis

The molecular modeling study of the electropolymerization process of 3-Hydroxyphenylacetic acid provides insight into the possible polymers formed, highlighting the importance of the molecular structure in understanding the polymerization mechanism and the resulting polymeric materials (Ferreira et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of 3-Hydroxyphenylacetic acid derivatives have been explored in various studies, such as the indirect electrochemical synthesis of p-Hydroxyphenylacetic Acid, showcasing its utility in the synthesis of pharmaceutical drugs and the adaptability of its chemical reactions under different conditions (Marina Inglés et al., 2000).

Physical Properties Analysis

The physical properties of 3-Hydroxyphenylacetic acid and its derivatives, such as solubility, melting point, and stability, are critical for their application in various fields. These properties are influenced by the molecular structure and the presence of functional groups, as seen in studies of crystal structures and physicochemical properties of 3-Chloro-4-hydroxyphenylacetic Acid salts (Remi Rolland Ngoma Tchibouanga & A. Jacobs, 2023).

Chemical Properties Analysis

The exploration of chemical properties, including reactivity with other compounds and the formation of complexes, is essential for understanding the application potential of 3-Hydroxyphenylacetic acid. For instance, the synthesis and structural characterization of triorganotin(IV) complexes with 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid highlight the compound's ability to form stable complexes with metals, impacting its utility in various chemical processes (T. Baul et al., 2002).

Scientific Research Applications

  • Pharmacology and Cancer Research : Kumar et al. (2015) explored the use of 3-chloro-4-hydroxyphenylacetic acid in creating a screening library, finding no significant cytotoxicity against prostate cancer cells or antiparasitic activity, but some analogues reduced cellular lipid levels (Kumar et al., 2015).

  • Biotechnology and Biosynthesis : Li et al. (2019) successfully designed a biosynthetic pathway for 3,4-dihydroxyphenylacetic acid in Escherichia coli, indicating potential applications in food and pharmaceutical industries (Li et al., 2019).

  • Biochemistry and Enzymology : Berkel and Tweel (1991) studied 3-hydroxyphenylacetate 6-hydroxylase from a Flavobacterium species, a novel enzyme with potential applications in oxidative stress response and cellular respiration (Berkel & Tweel, 1991).

  • Antioxidant Research : Amic et al. (2015) demonstrated that 3-HPA effectively scavenges different types of free radicals, contributing to protection against diseases mediated by oxidative stress (Amic et al., 2015).

  • Microbial and Environmental Science : Raju et al. (1988) found that the 4-hydroxyphenylacetic acid 3-hydroxylase from Pseudomonas putida plays a key role in the degradation of phenylalanine and tyrosine, with a requirement for NADH for activity (Raju et al., 1988).

  • Medical Diagnostics : Rodrigues et al. (2015) developed a bioelectrode using poly(3-hydroxyphenylacetic acid) for detecting DNA from Neisseria meningitidis, offering a platform for diagnosing human meningitis infection (Rodrigues et al., 2015).

  • Analytical Chemistry : Janczura et al. (2021) used a molecularly imprinted polymer to analyze low levels of 4-hydroxyphenylacetic acid in human urine, contributing to the study of nitroxidative stress products (Janczura et al., 2021).

  • Microbiology : Samsonowicz et al. (2017) investigated the molecular structure of 3-hydroxyphenylacetates and their microbiological activity against various bacteria, including Bacillus subtilis and Escherichia coli (Samsonowicz et al., 2017).

Safety And Hazards

3-Hydroxyphenylacetic acid causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMDYYGIDFPZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211148
Record name 3-Hydroxyphenylacetic acid
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Molecular Weight

152.15 g/mol
Source PubChem
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Physical Description

Solid
Record name 3-Hydroxyphenylacetic acid
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Solubility

1000.0 mg/mL
Record name 3-Hydroxyphenylacetic acid
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Product Name

3-Hydroxyphenylacetic acid

CAS RN

621-37-4
Record name 3′-Hydroxyphenylacetic acid
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Record name 3-Hydroxybenzeneacetic acid
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Record name 3-Hydroxyphenylacetic acid
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Record name m-hydroxyphenylacetic acid
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Record name 3-HYDROXYBENZENEACETIC ACID
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Record name 3-Hydroxyphenylacetic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

129 °C
Record name 3-Hydroxyphenylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000440
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,950
Citations
X Xiong, D Liu, Y Wang, T Zeng, Y Peng - BioMed research …, 2016 - hindawi.com
… Interestingly, besides HPHPA, we also found two aromatic metabolites 3-hydroxyphenylacetic acid (3HPA) and 3-hydroxyhippuric acid (3HHA) among these differentially expressed …
Number of citations: 72 www.hindawi.com
P Dias, J Pourová, M Vopršalová, I Nejmanová… - Nutrients, 2022 - mdpi.com
… We performed data search in the PubMed database with the keyword “3-hydroxyphenylacetic acid”. Analysis of the 110 articles found allowed us to conclude that data on 3-HPAA …
Number of citations: 21 www.mdpi.com
N Allouche, S Sayadi - Journal of Agricultural and Food Chemistry, 2005 - ACS Publications
… , it was demonstrated that 3-hydroxyphenylacetic acid would be a … 2-Hydroxyphenylacetic acid and 3-hydroxyphenylacetic acid … 3-Hydroxyphenylacetic acid is a major phenolic acid …
Number of citations: 60 pubs.acs.org
IA Imolorhe, ST Cardona - Frontiers in Cellular and Infection …, 2011 - frontiersin.org
The phenylacetic acid (PA) degradative pathway is the central pathway by which various aromatic compounds (eg, styrene) are degraded. Upper pathways for different aromatic …
Number of citations: 8 www.frontiersin.org
OO Ozdemir, F Soyer - ACS omega, 2020 - ACS Publications
… 3-Hydroxyphenylacetic acid (3-HPAA) is a phenolic acid that showed a dose-dependent … 3-Hydroxyphenylacetic acid has a small and simple structure with only one hydroxy group …
Number of citations: 12 pubs.acs.org
V Zabela, C Sampath, M Oufir, V Butterweck… - Fitoterapia, 2020 - Elsevier
3,4-Dihydroxyphenylacetic acid (DOPAC) and 3-hydroxyphenylacetic acid (3-HPAA) are intestinal metabolites of the dietary flavonoid quercetin. DOPAC reportedly showed anxiolytic …
Number of citations: 12 www.sciencedirect.com
Y Liu, T Myojin, K Li, A Kurita, M Seto… - International journal of …, 2022 - mdpi.com
… Here, we evaluated the modulating effects of 3-hydroxyphenylacetic acid (OPAC), the major metabolite of quercetin glycosides, on the ALDH activity and acetaldehyde-induced …
Number of citations: 13 www.mdpi.com
WJJ Van den Tweel, JP Smits, JAM De Bont - Archives of microbiology, 1988 - Springer
… acid is mainly metabolized via 3-hydroxyphenylacetic acid. This latter product was … 5-trihydroxyphenylacetic acid by the action of the 3-hydroxyphenylacetic acid-6hydroxylase. …
Number of citations: 40 link.springer.com
PP Liebgott, A Amouric, A Comte, JL Tholozan… - Research in …, 2009 - Elsevier
Hydroxytyrosol (HTyr) is a potent natural antioxidant found in olive mill wastewaters. Bacterial conversion of 4-tyrosol (2-(4-hydroxyphenyl)-ethanol) to HTyr was reported in a limited …
Number of citations: 42 www.sciencedirect.com
M Martín, A Gibello, J Fernández, E Ferrer… - …, 1991 - microbiologyresearch.org
Klebsiella pneumoniae catabolizes both 4-hydroxyphenylacetic acid and 3-hydroxyphenylacetic acid via meta-cleavage of 3,4-dihydroxyphenylacetic acid, ultimately yielding pyruvate …
Number of citations: 52 www.microbiologyresearch.org

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